molecular formula C19H20O4 B12719889 Ethanone, 2-(2-(acetyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-1-phenyl- CAS No. 85211-65-0

Ethanone, 2-(2-(acetyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-1-phenyl-

Cat. No.: B12719889
CAS No.: 85211-65-0
M. Wt: 312.4 g/mol
InChI Key: KAEXAUGHUYWMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2-(2-(acetyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-1-phenyl- is a complex organic compound with a unique structure that includes both acetyloxy and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(2-(acetyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-1-phenyl- typically involves multiple steps. One common method includes the acetylation of a hydroxy-substituted phenyl ethanone derivative. The reaction conditions often require the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(2-(acetyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-1-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol .

Scientific Research Applications

Ethanone, 2-(2-(acetyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-1-phenyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism by which Ethanone, 2-(2-(acetyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-1-phenyl- exerts its effects involves interactions with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with cellular pathways. The hydroxy group can form hydrogen bonds with proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2-(2-(acetyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-1-phenyl- is unique due to the presence of both acetyloxy and hydroxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications .

Properties

CAS No.

85211-65-0

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

(4-hydroxy-2,3,5-trimethyl-6-phenacylphenyl) acetate

InChI

InChI=1S/C19H20O4/c1-11-12(2)19(23-14(4)20)16(13(3)18(11)22)10-17(21)15-8-6-5-7-9-15/h5-9,22H,10H2,1-4H3

InChI Key

KAEXAUGHUYWMLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)CC(=O)C2=CC=CC=C2)OC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.